molecular formula C16H26N2O2 B5755159 N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine

N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine

Cat. No. B5755159
M. Wt: 278.39 g/mol
InChI Key: IPHHAQFOIKFPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine, also known as DMMDA-2, is a synthetic drug compound that belongs to the family of psychoactive substances known as phenethylamines. DMMDA-2 has been widely studied in scientific research for its potential applications in various fields, including medicine, neuroscience, and pharmacology.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of various physiological processes, including mood, appetite, and sleep. By binding to this receptor, N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine may modulate these processes, leading to its observed effects.
Biochemical and Physiological Effects:
N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to produce a range of biochemical and physiological effects in scientific research studies. These effects include changes in mood, perception, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine has also been shown to produce visual and auditory hallucinations, which may be attributed to its effects on the 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine in scientific research is its ability to produce consistent and reliable effects, making it a valuable tool for studying the structure and function of the brain. However, one of the main limitations of using N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine is its potential for abuse and dependence, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research on N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine. One area of interest is the development of new medications based on the structure of N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine, particularly for the treatment of pain and psychiatric disorders. Another area of interest is the further study of the mechanism of action of N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine, which may lead to a better understanding of the role of the 5-HT2A receptor in various physiological processes. Additionally, there is a need for further research on the safety and potential risks associated with the use of N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine in scientific research.

Synthesis Methods

N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine can be synthesized through a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with N,N-dimethyl-4-piperidone, followed by reduction with sodium borohydride. The resulting product is then purified through recrystallization to obtain a pure form of N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine.

Scientific Research Applications

N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine has been extensively studied in scientific research for its potential applications in various fields. In the field of medicine, N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to possess analgesic properties, making it a potential candidate for the development of new pain-relieving medications. In neuroscience, N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine has been used as a tool for studying the structure and function of the brain, particularly in the areas of memory and learning. In pharmacology, N-(2,3-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine has been studied for its potential applications as a therapeutic agent for the treatment of various psychiatric and neurological disorders.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-17-10-8-14(9-11-17)18(2)12-13-6-5-7-15(19-3)16(13)20-4/h5-7,14H,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHHAQFOIKFPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,3-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine

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